molecular formula C8H13N3OS B6459829 (1R,2R)-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine CAS No. 2290670-78-7

(1R,2R)-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine

Cat. No.: B6459829
CAS No.: 2290670-78-7
M. Wt: 199.28 g/mol
InChI Key: ZEVXRQIDFMFEON-RNFRBKRXSA-N
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Description

(1R,2R)-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclopentane ring substituted with an amine group and a thiadiazole moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazide and carboxylic acids under acidic conditions.

    Attachment to Cyclopentane: The thiadiazole ring is then attached to the cyclopentane ring via an ether linkage. This can be achieved through nucleophilic substitution reactions where the thiadiazole derivative reacts with a cyclopentanol derivative.

    Introduction of the Amine Group: The final step involves the introduction of the amine group at the 1-position of the cyclopentane ring. This can be done through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the thiadiazole ring to more saturated heterocycles or reduce the amine group to an imine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring or the cyclopentane ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like alkoxides or amines.

Major Products

    Oxidation: Oximes, nitroso derivatives.

    Reduction: Saturated heterocycles, imines.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Ligand Design: Employed in the design of ligands for catalysis or coordination chemistry.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

    Biological Probes: Used as a probe to study biological pathways and interactions.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The mechanism of action of (1R,2R)-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine

Properties

IUPAC Name

(1R,2R)-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS/c1-5-10-8(13-11-5)12-7-4-2-3-6(7)9/h6-7H,2-4,9H2,1H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVXRQIDFMFEON-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)OC2CCCC2N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NSC(=N1)O[C@@H]2CCC[C@H]2N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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